Emadine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

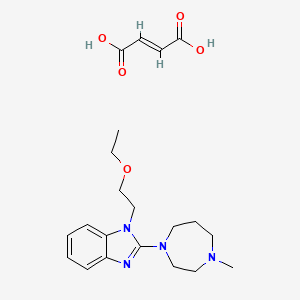

Emadine, known by its active ingredient emedastine difumarate, is a second-generation antihistamine used primarily in ophthalmic solutions to alleviate symptoms of allergic conjunctivitis. It acts as a selective histamine H1 receptor antagonist, blocking the action of histamine that causes allergic symptoms such as itching, redness, and swelling .

Preparation Methods

Synthetic Routes and Reaction Conditions: Emedastine is synthesized through a multi-step processThe final product, emedastine difumarate, is obtained by reacting emedastine with fumaric acid .

Industrial Production Methods: Industrial production of emedastine involves stringent control of reaction conditions and intermediates to ensure high purity and yield. The process typically includes steps such as crystallization, filtration, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: Emedastine primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and bases. Conditions often involve moderate temperatures and solvents like ethanol or methanol.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various alkylated derivatives of emedastine .

Scientific Research Applications

Clinical Applications

- Allergic Conjunctivitis Treatment

- Ocular Hypotensive Effects

Efficacy Studies

- Conjunctival Antigen Challenge Studies : In these studies, emedastine was shown to provide significant relief from ocular itching when compared to placebo. Patients treated with 0.05% emedastine difumarate demonstrated marked improvement in symptoms within four hours post-administration .

- Long-term Use : Although clinical trials have primarily focused on six-week durations, there is no evidence suggesting adverse effects from extended use at recommended dosages .

Safety Profile

- Toxicology Studies : Emadastine has been shown to be non-carcinogenic and non-mutagenic across various preclinical studies. It demonstrated no significant reproductive toxicity even at doses far exceeding therapeutic levels .

Data Tables

| Parameter | Value |

|---|---|

| Active Ingredient | Emedastine Difumarate |

| Concentration | 0.05% |

| Indication | Allergic Conjunctivitis |

| Dosing Frequency | Twice daily |

| Selectivity for H1 Receptors | K_i = 1.3 nM |

| Duration of Efficacy Studies | Up to 6 weeks |

Case Studies

- Case Study: Efficacy in Allergic Conjunctivitis

- Case Study: Long-term Safety Evaluation

Mechanism of Action

Emedastine exerts its effects by selectively binding to histamine H1 receptors, thereby inhibiting the action of histamine. This prevents the typical allergic response, such as increased vascular permeability and release of inflammatory mediators. Emedastine has negligible effects on adrenergic, dopaminergic, and serotonin receptors, making it a highly selective H1 antagonist .

Comparison with Similar Compounds

Levocabastine: Another H1 receptor antagonist used in ophthalmic solutions for allergic conjunctivitis.

Azelastine: A dual-acting antihistamine and mast cell stabilizer used in nasal sprays and eye drops.

Olopatadine: An antihistamine and mast cell stabilizer used in eye drops for allergic conjunctivitis.

Comparison: Emedastine is unique in its high selectivity for H1 receptors, which reduces the likelihood of off-target effects. Compared to levocabastine, emedastine has shown similar efficacy in reducing symptoms of allergic conjunctivitis but with a different side effect profile. Azelastine and olopatadine offer additional mast cell stabilization, which can be beneficial in certain cases .

Emadine’s unique properties and applications make it a valuable compound in both clinical and research settings.

Biological Activity

Emadine, the brand name for emedastine difumarate, is a topical antihistamine primarily used in the treatment of allergic conjunctivitis. This article presents a comprehensive overview of its biological activity, including clinical efficacy, pharmacokinetics, and safety profiles based on diverse research findings.

Overview of this compound

Chemical Composition : Emedastine difumarate is classified as a selective H1 receptor antagonist. It is formulated as a 0.05% ophthalmic solution and is administered topically to the eye.

Mechanism of Action : Emedastine works by blocking the action of histamine at the H1 receptor sites, thereby alleviating symptoms associated with allergic reactions such as itching and redness.

Clinical Efficacy

Several studies have evaluated the efficacy of this compound in comparison to other antihistamines. The following table summarizes key findings from clinical trials:

Case Studies

-

Clinical Trial on Allergic Conjunctivitis :

- Objective : To assess the effectiveness of emedastine versus levocabastine.

- Design : Randomized, double-masked, parallel-group study involving 222 patients.

- Results : Both drugs significantly reduced ocular symptoms; however, emedastine demonstrated superior efficacy in preventing and alleviating symptoms over the treatment period .

- Ocular Itching Assessment :

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use:

- Absorption : Rapid absorption occurs through the conjunctival sac after topical administration.

- Distribution : Primarily localized in ocular tissues, minimizing systemic exposure.

- Metabolism and Excretion : Metabolized primarily in the liver with renal excretion of metabolites.

Safety Profile

This compound has been well-tolerated in clinical studies. The most common adverse effects reported include:

- Headache (11%)

- Mild ocular irritation

No significant reproductive toxicity was observed in animal studies, indicating a favorable safety profile for use in various populations, including children over three years old .

Properties

CAS No. |

690625-90-2 |

|---|---|

Molecular Formula |

C21H30N4O5 |

Molecular Weight |

418.5 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-(4-methyl-1,4-diazepan-1-yl)benzimidazole |

InChI |

InChI=1S/C17H26N4O.C4H4O4/c1-3-22-14-13-21-16-8-5-4-7-15(16)18-17(21)20-10-6-9-19(2)11-12-20;5-3(6)1-2-4(7)8/h4-5,7-8H,3,6,9-14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChI Key |

FGFODSDYSQTNOS-WLHGVMLRSA-N |

Isomeric SMILES |

CCOCCN1C2=CC=CC=C2N=C1N3CCCN(CC3)C.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CCOCCN1C2=CC=CC=C2N=C1N3CCCN(CC3)C.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.